molecular formula C9H4FNS B13663350 4-Fluorobenzo[b]thiophene-2-carbonitrile

4-Fluorobenzo[b]thiophene-2-carbonitrile

Cat. No.: B13663350
M. Wt: 177.20 g/mol
InChI Key: KNCOOIKJKZCUEE-UHFFFAOYSA-N
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Description

4-Fluorobenzo[b]thiophene-2-carbonitrile is a heterocyclic compound that contains a thiophene ring fused with a benzene ring, a fluorine atom at the 4-position, and a nitrile group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobenzo[b]thiophene-2-carbonitrile typically involves the functionalization of the thiophene ring and subsequent cyclization reactions. One common method includes the direct fluorination of thiophene derivatives using reagents such as sulfur tetrafluoride (SF4) and hydrogen fluoride (HF) under controlled conditions . Another approach involves the use of electrophilic fluorinating agents like perchloryl fluoride (FClO3) in the presence of bases such as sodium ethoxide .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzo[b]thiophene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzothiophene ring using reagents like halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halogens, nitro groups, alkyl groups

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Primary amines

    Substitution: Various substituted benzothiophenes

Scientific Research Applications

4-Fluorobenzo[b]thiophene-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluorobenzo[b]thiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    4-Fluorobenzo[b]thiophene: Lacks the nitrile group at the 2-position.

    Thiophene-2-carbonitrile: Lacks the fluorine atom at the 4-position.

    Benzo[b]thiophene-2-carbonitrile: Lacks the fluorine atom at the 4-position.

Uniqueness: 4-Fluorobenzo[b]thiophene-2-carbonitrile is unique due to the presence of both the fluorine atom and the nitrile group, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C9H4FNS

Molecular Weight

177.20 g/mol

IUPAC Name

4-fluoro-1-benzothiophene-2-carbonitrile

InChI

InChI=1S/C9H4FNS/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4H

InChI Key

KNCOOIKJKZCUEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C(SC2=C1)C#N)F

Origin of Product

United States

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